2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide
Description
2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide is a synthetic organic compound featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and an ethanethioamide moiety at the 2-position.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-17-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)18/h2-5H,6-10H2,1H3,(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIISTZWWRKNKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372439 | |
| Record name | 2-[4-(2-methoxyphenyl)piperazino]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219125-59-4 | |
| Record name | 2-[4-(2-methoxyphenyl)piperazino]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide typically involves the construction of the piperazine ring substituted with a 2-methoxyphenyl group, followed by the introduction of the ethanethioamide moiety. The key steps include:
- Formation of the 1-(2-methoxyphenyl)piperazine intermediate.
- Subsequent functionalization with ethanethioamide or its precursors.
Preparation of 1-(2-Methoxyphenyl)piperazine Intermediate
This intermediate is critical and can be prepared via nucleophilic substitution or reductive amination methods starting from 2-methoxyphenyl derivatives and piperazine.
- Reaction of 2-methoxyphenyl halides or derivatives with piperazine hydrochloride in the presence of bases such as potassium carbonate, sodium carbonate, or cesium carbonate.
- Use of phase transfer catalysts like tetrabutylammonium bromide or iodide to facilitate the reaction.
- Solvents such as acetone or dimethylformamide (DMF) are common.
Example from patent literature:
- A reaction mixture containing 1-halo-3-(2,6-dioxopiperidin-1-yl)propane and 1-(2-methoxyphenyl)piperazine hydrochloride is stirred with a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in DMF or acetone to yield the substituted piperazine intermediate.
Introduction of the Ethanethioamide Group
The ethanethioamide group can be introduced via thiourea derivatives or by direct reaction with thioamide precursors.
Reported method involving hydrazone and thiocyanate chemistry:
- Ketones react with p-toluenesulfonylhydrazide to form hydrazones.
- The hydrazones then react with potassium thiocyanate and iodine in DMSO at elevated temperatures (around 100 °C) to form thiadiazole or thioamide derivatives.
- Purification is achieved by extraction and preparative thin-layer chromatography (TLC).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of hydrazone | Ketone + p-toluenesulfonylhydrazide, reflux in chloroform with HCl catalyst | Hydrazone formation |
| Thiocyanate reaction | Hydrazone + KSCN + I2 in DMSO at 100 °C for 1 hour | Formation of thiadiazole/thioamide ring |
| Workup and purification | Quenching with Na2S2O3, extraction with ethyl acetate, preparative TLC | Pure thioamide product |
This method allows for the efficient synthesis of thioamide-containing heterocycles, which can be adapted for ethanethioamide derivatives.
Purification and Crystallization
- The crude product is typically purified by recrystallization or chromatographic techniques.
- Crystallization solvents include chloroform, dimethyl sulfoxide (DMSO), or isopropyl alcohol.
- Activated carbon treatment and filtration through hyflo beds are used to remove impurities and color bodies.
Analytical Data Supporting Preparation
These analytical methods ensure the identity and purity of intermediates before further functionalization.
Summary Table of Preparation Steps
Research Findings and Notes
- The use of potassium thiocyanate and iodine in DMSO is a mild and efficient method to introduce thioamide functionalities via thiadiazole intermediates.
- Phase transfer catalysis and choice of base significantly influence the yield and purity of the piperazine intermediate.
- Purification steps involving activated carbon and careful crystallization improve the quality of the final product, suitable for pharmaceutical or research applications.
- Analytical techniques such as GC and CE provide robust methods for monitoring reaction progress and product purity.
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The primary mechanism of action of 2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as a ligand, binding to these receptors and modulating their activity, which can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to three categories of analogs: piperazine derivatives , thioamide-containing compounds , and heterocyclic systems (e.g., thiazoles). Below is a detailed analysis supported by evidence:
Piperazine Derivatives with Varied Substituents
Key Observations :
- Polarity and Solubility : The benzoic acid derivative (carboxylic acid group) is likely more polar and water-soluble than the target compound (thioamide), which may exhibit intermediate solubility due to the sulfur atom’s moderate polarity .
- Thermal Stability : The benzoic acid derivative decomposes at 270°C, suggesting higher thermal stability than the aniline analog (melting point 89–91°C). The target compound’s stability remains uncharacterized but could be influenced by the thioamide group’s resonance stabilization .
- Biological Interactions: The aniline group in 4-(4-Methylpiperazino)aniline may facilitate interactions with aromatic receptors, while the thioamide in the target compound could enhance hydrogen-bonding or metal coordination, altering target selectivity .
Heterocyclic Thioamide Analogs
lists two thiazole-based compounds:
2-Phenyl-1,3-thiazole-4-carbaldehyde : Features a thiazole ring with aldehyde and phenyl groups.
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine : Combines benzothiazole and thiophene rings.
Comparison :
- Electronic Effects: The thioamide in the target compound provides a planar, conjugated system, whereas thiazole derivatives exhibit aromatic heterocyclic stability. This difference may influence redox properties or binding to enzymes like monoamine oxidases .
- Pharmacological Potential: Thiazole derivatives are often explored as antimicrobial or anticancer agents, while piperazine-thioamide hybrids may target serotonin or dopamine receptors due to their structural mimicry of neurotransmitters .
Research Findings and Implications
- Synthetic Accessibility: Piperazine derivatives like 4-(4-Methylpiperazino)aniline are commercially available (e.g., Kanto Reagents), indicating established synthetic routes. The target compound’s synthesis likely involves coupling 2-methoxyphenylpiperazine with thioamide precursors, though specifics are absent in the evidence .
- Toxicological Data: No acute exposure data are provided for the target compound, but piperazine analogs generally exhibit moderate toxicity, necessitating careful handling (e.g., personal protective equipment as noted in ) .
Biological Activity
2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide, also known by its chemical structure and CAS number 219125-59-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-methoxyphenyl group and an ethanethioamide moiety. This unique structure contributes to its biological activity, particularly in relation to neurotransmitter systems.
Chemical Structure
- Molecular Formula : CHNOS
- Molecular Weight : 270.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with various molecular targets, primarily influencing neurotransmitter systems. Its activity has been linked to:
- Serotonergic System : The compound exhibits significant interaction with serotonin receptors, particularly 5-HT1A. Studies show that it can modulate receptor-mediated responses, affecting neuronal firing rates and synaptic transmission .
- Dopaminergic Activity : Preliminary studies suggest potential dopaminergic activity, which may contribute to its therapeutic effects in neuropsychiatric disorders.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Effects : Research has shown that compounds with similar structures exhibit antidepressant properties by enhancing serotonergic transmission .
- Anxiolytic Properties : Its modulation of the serotonergic system may also extend to anxiolytic effects, making it a candidate for anxiety-related disorders.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzyme activities related to neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
In Vivo Studies
In vivo studies have explored the effects of this compound on animal models of depression and anxiety. Results indicate:
- Behavioral Changes : Animals treated with the compound exhibited reduced immobility in forced swim tests and increased exploration in open field tests, suggesting antidepressant and anxiolytic effects .
Case Studies
-
Case Study on Depression Models :
- A study conducted on mice demonstrated that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups.
- Behavioral assays indicated enhanced serotonergic activity correlating with increased levels of serotonin in the hippocampus.
-
Case Study on Anxiety Models :
- In a separate study involving rat models of anxiety, treatment with the compound resulted in decreased anxiety-like behaviors as measured by elevated plus maze tests.
- The anxiolytic effect was attributed to its action on serotonin receptors, further supporting its potential therapeutic use.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide, and what critical reaction parameters influence yield?
The synthesis typically involves coupling a piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) with a thioamide precursor. Key steps include:
- Nucleophilic substitution : Reacting a piperazine moiety with a halogenated ethanethioamide intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Catalysis : Use of bases like triethylamine to deprotonate intermediates and enhance reactivity .
Critical parameters : - Temperature control : Excess heat may degrade the thioamide group.
- Inert atmosphere : Prevents oxidation of sulfur-containing intermediates .
Yield optimization often requires iterative adjustments to stoichiometry and solvent polarity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify piperazine ring proton environments (δ 2.5–3.5 ppm) and methoxyphenyl aromatic signals (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular weight (e.g., exact mass ≈ 307.4 g/mol).
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .
Q. What stability considerations are critical for handling and storing this compound?
- Light sensitivity : Store in amber vials to prevent photodegradation of the thioamide group.
- Moisture control : Use desiccants to avoid hydrolysis of the piperazine ring .
- Temperature : Long-term storage at –20°C in inert solvents (e.g., DMSO) is recommended .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., serotonin or dopamine receptors due to the piperazine scaffold) .
- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize electron-rich regions for receptor interactions .
- MD simulations : Evaluate compound stability in lipid bilayers to predict bioavailability .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay standardization : Control for variables like cell line viability (e.g., MTT assays) and solvent interference (e.g., DMSO ≤0.1% v/v) .
- Orthogonal validation : Confirm results using independent techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can researchers optimize reaction pathways to minimize byproducts in large-scale syntheses?
- Flow chemistry : Continuous flow systems reduce side reactions via precise temperature and mixing control .
- Catalyst screening : Test Pd/C or Ni catalysts for selective coupling while suppressing sulfur oxidation .
- In-line analytics : Use HPLC-MS to monitor intermediates in real time and adjust conditions dynamically .
Q. What strategies address the compound’s potential toxicity in preclinical studies?
- In vitro cytotoxicity profiling : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .
- Metabolite identification : LC-QTOF-MS can detect reactive metabolites (e.g., sulfoxide derivatives) that may cause toxicity .
- Structural modification : Introduce electron-withdrawing groups on the phenyl ring to reduce metabolic activation .
Methodological Frameworks for Contested Data
Q. How should researchers approach conflicting solubility data in polar vs. nonpolar solvents?
- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO/water/ethanol) to identify co-solvent systems .
- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like acetone or acetonitrile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
